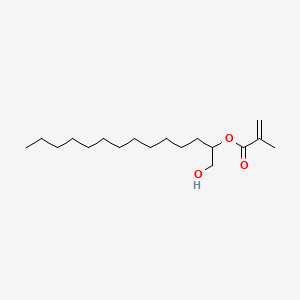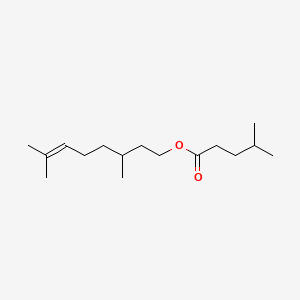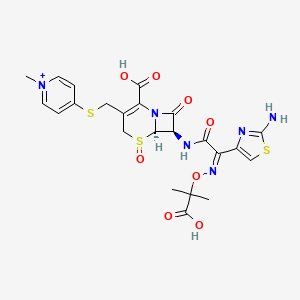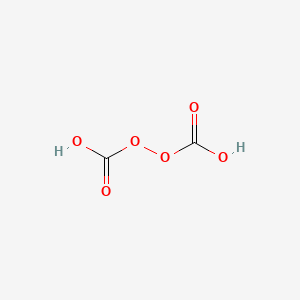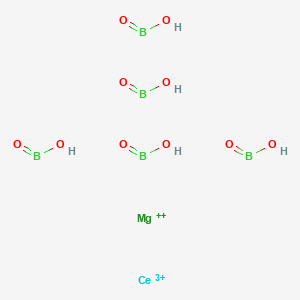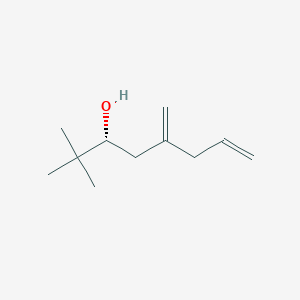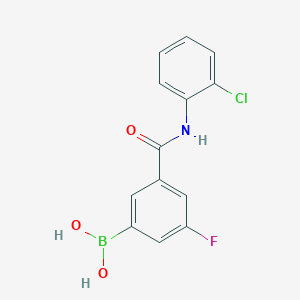
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl moiety, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The general procedure includes the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Boronic esters or alcohols.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
科学的研究の応用
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can participate in pathways involving boron chemistry, such as the formation of boronate esters and complexes.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the fluorine and chlorophenylcarbamoyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the chlorophenylcarbamoyl group.
2-Chlorophenylboronic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and chlorophenylcarbamoyl moiety. This combination provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C13H10BClFNO3 |
|---|---|
分子量 |
293.49 g/mol |
IUPAC名 |
[3-[(2-chlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-11-3-1-2-4-12(11)17-13(18)8-5-9(14(19)20)7-10(16)6-8/h1-7,19-20H,(H,17,18) |
InChIキー |
BMLMFDVIVWJDLK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



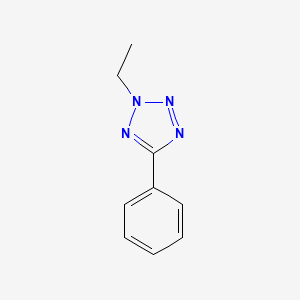
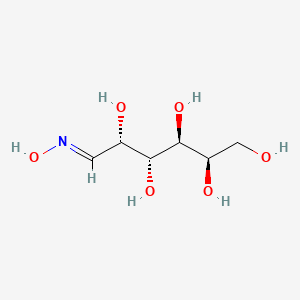
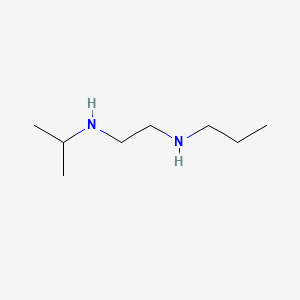
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
